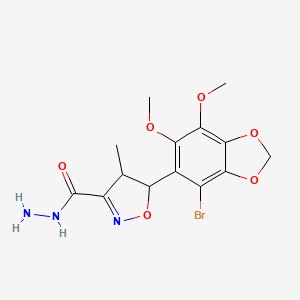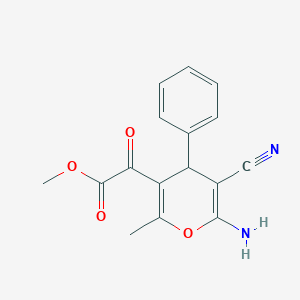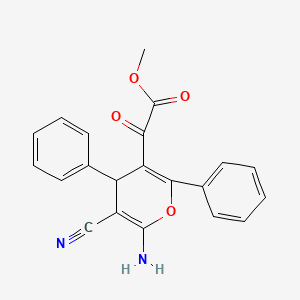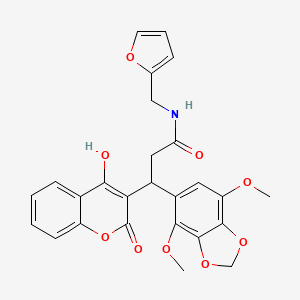![molecular formula C29H31N3O4 B11046900 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide](/img/structure/B11046900.png)
2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(diméthylamino)phényl]-4-hydroxy-4-méthyl-6-oxo-N,N’-diphénylcyclohexane-1,3-dicarboxamide est un composé organique complexe avec une structure unique qui comprend un cycle cyclohexane substitué par divers groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[4-(diméthylamino)phényl]-4-hydroxy-4-méthyl-6-oxo-N,N’-diphénylcyclohexane-1,3-dicarboxamide implique généralement des réactions organiques en plusieurs étapes.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela inclut l'utilisation de réacteurs à haute pression, de catalyseurs avancés et de systèmes à flux continu pour garantir une synthèse efficace et évolutive.
Analyse Des Réactions Chimiques
Types de réactions
2-[4-(diméthylamino)phényl]-4-hydroxy-4-méthyl-6-oxo-N,N’-diphénylcyclohexane-1,3-dicarboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes.
Réduction : Les groupes carbonyle peuvent être réduits en alcools.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courantes
Oxydation : Des réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en conditions acides.
Réduction : Des réactifs comme l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄).
Substitution : Des agents halogénants comme le brome (Br₂) ou des agents chlorurants comme le chlorure de thionyle (SOCl₂).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut produire des cétones, tandis que la réduction des groupes carbonyle peut produire des alcools.
Applications de recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes réactionnels et de développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, des dérivés de ce composé peuvent présenter des activités biologiques intéressantes, telles que des propriétés antimicrobiennes ou anticancéreuses. Les chercheurs peuvent modifier les groupes fonctionnels pour améliorer ces activités et étudier leurs interactions avec des cibles biologiques.
Médecine
En chimie médicinale, ce composé pourrait servir de composé de tête pour le développement de médicaments. Ses caractéristiques structurales peuvent lui permettre d'interagir avec des enzymes ou des récepteurs spécifiques, ce qui en fait un candidat potentiel pour des applications thérapeutiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme par lequel le 2-[4-(diméthylamino)phényl]-4-hydroxy-4-méthyl-6-oxo-N,N’-diphénylcyclohexane-1,3-dicarboxamide exerce ses effets dépend de son application spécifique. Dans un contexte biologique, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité par le biais d'interactions de liaison. Les voies impliquées pourraient inclure l'inhibition de l'activité enzymatique ou l'activation de cascades de signalisation.
Applications De Recherche Scientifique
2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 2-[4-(DIMETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
2-[4-(diméthylamino)phényl]-3-hydroxy-6,7-diméthoxy-4H-chromène-4-one : Ce composé possède un groupe diméthylamino et un groupe hydroxyle similaires, mais diffère dans la structure de base.
Bis[4-(diméthylamino)phényl]méthanone : Partage les groupes diméthylaminophényle mais possède une structure plus simple avec un groupe méthanone central.
Propriétés
Formule moléculaire |
C29H31N3O4 |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C29H31N3O4/c1-29(36)18-23(33)25(27(34)30-20-10-6-4-7-11-20)24(19-14-16-22(17-15-19)32(2)3)26(29)28(35)31-21-12-8-5-9-13-21/h4-17,24-26,36H,18H2,1-3H3,(H,30,34)(H,31,35) |
Clé InChI |
JZDQPFMNHKCXQS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C)C(=O)NC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinoline, 2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-](/img/structure/B11046819.png)
![Methyl 6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11046826.png)
![4-fluoro-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B11046827.png)
![4-chloro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11046833.png)
![4-{[6-(1-Ethyl-3-methyl-1H-pyrazol-5-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl trifluoromethyl ether](/img/structure/B11046840.png)


![3-(5-Chloro-2-methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046863.png)
![10-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one](/img/structure/B11046864.png)

![5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B11046877.png)
![Ethyl 5-amino-2-(2-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11046881.png)
![2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11046892.png)

